Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methylamino]quinazoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-2-24-18(23)17-21-15-10-6-4-8-13(15)16(22-17)20-11-12-7-3-5-9-14(12)19/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSZVKRHUNHKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the quinazoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorobenzyl group or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate typically involves several steps:
- Formation of Quinazoline Core : The quinazoline core is synthesized through the cyclization of anthranilic acid derivatives.
- Introduction of Fluorobenzyl Group : This is achieved via nucleophilic substitution reactions with suitable fluorobenzyl halides.
- Esterification : The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester.
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, suggesting potential applications in developing new antibiotics .
- Anticancer Activity : There is ongoing research into its potential as an anticancer agent, particularly in inhibiting tumor growth through mechanisms involving Rho-kinase pathways, which are critical in cancer progression .
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Rho-Kinase Inhibition : this compound has been identified as a potential Rho-kinase inhibitor. Rho-kinase plays a role in various diseases, including hypertension and cancer, making this compound a candidate for further drug development .
Material Science
In addition to biological applications, this compound may serve as a building block for synthesizing more complex molecules in materials science. Its unique chemical structure can be utilized to create new materials with specific properties, enhancing performance in various industrial applications.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial efficacy of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that derivatives of quinazoline compounds showed significant activity, suggesting that this compound could be developed into a potent antimicrobial agent .
Case Study 2: Cancer Research
Research focusing on Rho-kinase inhibitors highlighted the potential of this compound in treating cancers such as breast and prostate cancer. The compound's ability to modulate Rho-kinase activity could lead to novel therapeutic strategies for managing these malignancies .
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Formula | MW (g/mol) | logP (Predicted) | Notable Properties |
|---|---|---|---|---|---|---|
| Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate | Quinazoline | 2-Fluorobenzyl, ethoxycarbonyl | C₁₈H₁₅FN₃O₂ | ~317.3 | ~2.5 | Kinase inhibition potential |
| Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate | Quinazoline | 3-Chlorobenzyl | C₁₈H₁₅ClN₃O₂ | ~333.8 | ~3.0 | Enhanced lipophilicity |
| Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate | Thiazole | 2-Fluorophenyl | C₁₂H₁₁FN₂O₂S | 278.3 | ~1.8 | Antimicrobial activity |
| Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | Pyrazole | 2-Fluorobenzyl, amino | C₁₃H₁₄FN₃O₂ | 263.3 | 1.41 | sGC stimulation |
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s small size and electronegativity improve metabolic stability and target binding compared to chlorine, as seen in quinazoline derivatives .
- Core Structure Impact : Quinazolines exhibit stronger π-π stacking interactions with enzyme active sites (e.g., kinases) than thiazoles or pyrazoles, which may explain their prominence in anticancer drug development .
- Hydrogen Bonding : Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate () demonstrates how hydrogen bonding influences crystal packing and solubility, a factor critical for formulation of quinazoline derivatives .
Biological Activity
Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving anthranilic acid derivatives.
- Introduction of the Fluorobenzyl Group : This is achieved via nucleophilic substitution reactions with suitable fluorobenzyl halides.
- Esterification : The final step involves esterifying the carboxylic acid group with ethanol to yield the ethyl ester form.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various quinazoline derivatives, this compound was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound's anticancer properties have also been explored extensively. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of specific kinase pathways that are crucial for cancer cell survival and proliferation. For instance, it has been linked to the inhibition of Rho-kinase activity, which plays a role in tumor growth and metastasis .
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in signal transduction pathways, particularly those related to cell growth and survival.
- Receptor Modulation : It may also modulate receptor activities that are crucial for cellular responses to external stimuli, thereby affecting processes such as apoptosis and cell migration .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Type | Biological Activity | Comments |
|---|---|---|
| Other Quinazoline Derivatives | Varies; some exhibit similar activities | Often used in cancer research |
| Fluorobenzyl Compounds | Unique properties due to fluorine | May enhance lipophilicity and bioavailability |
| Ethyl Esters | Common in organic synthesis | Influence solubility and reactivity |
Case Studies
- Antimicrobial Screening : A study conducted on various quinazoline derivatives found that this compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against certain bacterial strains, indicating its potential as an alternative antimicrobial agent .
- Cancer Cell Line Testing : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values indicating strong potency compared to other known anticancer agents .
Q & A
Q. What is the synthetic pathway for Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core. A common approach includes:
- Step 1 : Condensation of anthranilic acid derivatives with ethyl chlorooxoacetate to form the 2-carboxyquinazoline scaffold.
- Step 2 : Introduction of the 2-fluorobenzylamino group via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF at 80°C). Intermediate characterization relies on ¹H/¹³C NMR and LC-MS to confirm regioselectivity and purity. For example, the 2-fluorobenzyl moiety shows distinct aromatic proton splitting patterns (δ 6.9–7.3 ppm) in NMR .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- NMR Spectroscopy : Aromatic protons from the quinazoline core (δ 8.5–9.0 ppm) and the 2-fluorobenzyl group (δ 4.5–5.5 ppm for -CH₂-) are key markers .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ at m/z 340.1221 for C₁₈H₁₆FN₃O₂) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally similar quinoline derivatives .
Advanced Research Questions
Q. How does the 2-fluorobenzyl substituent influence the compound’s bioactivity and binding affinity?
The 2-fluorobenzyl group enhances lipophilicity and metabolic stability, improving membrane permeability. In antimicrobial assays, fluorinated analogs exhibit 3–5-fold higher potency compared to non-fluorinated counterparts, likely due to improved target engagement (e.g., bacterial gyrase inhibition) . Computational docking studies suggest the fluorine atom forms halogen bonds with active-site residues (e.g., Tyr-105 in Staphylococcus aureus topoisomerase IV) .
Q. What strategies mitigate synthetic challenges such as low yields in the final amination step?
- Optimized Reaction Conditions : Use of Pd-catalyzed Buchwald-Hartwig amination (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) increases coupling efficiency to >85% yield .
- Purification Techniques : Reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) removes unreacted starting materials and byproducts .
Q. How can contradictory data in cytotoxicity assays be resolved?
Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). Best practices include:
- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) across ≥3 independent replicates .
- Mechanistic Follow-Up : Use flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide) . For example, a study reported IC₅₀ values ranging from 12–28 µM in HEK293 cells; subsequent RNA-seq analysis revealed differential expression of pro-survival genes (e.g., BCL2), explaining cell-specific responses .
Methodological & Analytical Focus
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
- SwissADME : Predicts moderate intestinal absorption (TPSA = 65 Ų) and CYP3A4-mediated metabolism.
- AutoDock Vina : Models binding to targets like EGFR kinase (ΔG = -9.2 kcal/mol), aligning with experimental IC₅₀ values (~1.2 µM) .
- Molinspiration : Estimates a logP of 2.8, indicating balanced hydrophobicity for CNS penetration .
Q. How can regioselectivity issues during quinazoline functionalization be addressed?
- Directing Groups : Introduce a nitro group at position 6 to steer electrophilic substitution to position 4. Subsequent reduction (H₂/Pd-C) yields the amine for further derivatization .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves regioselectivity (>95% purity) by enhancing kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
